Cas no 69176-72-3 ((6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone)
69176-72-3 structure
Product Name:(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone
CAS-Nr.:69176-72-3
MF:C18H16N2O6S2
MW:420.459442138672
CID:2014652
PubChem ID:155232
Update Time:2025-04-21
(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,5-a']diindole-1,6,8,13-tetraone
- Epicorazin A
- epicorazine-A
- (4S)-4,4aα,7,7aα,11,11aα,14,14aβ-Octahydro-4α,11α-dihydroxy-8H,13H-6aβ,13aβ-epidithio-1H,6H-pyrazino[1,2-a:4,5-a']diindole-1,6,8,13-tetrone
- 4,5-a']diin
- 5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone
- NSC 287069
- DTXSID10977830
- NSC-287069
- 8H,13H-6a,13a-Epidithio-1H,6H-pyrazino(1,2-a:4,5-a')diindole-1,6,8,13-tetrone, 4,4a,7,7a,11,11a,14,14a-octahydro-4,11-dihydroxy-, (4S-(4alpha,4aalpha,6abeta,7aalpha,11alpha,11aalpha,13abeta,14abeta))-
- 4,11-Dihydroxy-4,4a,7,7a,11,11a,14,14a-octahydro-1H,6H,8H,13H-6a,13a-epidithiopyrazino[1,2-a:4,5-a']diindole-1,6,8,13-tetrone
- SCHEMBL17971327
- 69176-72-3
- NSC287069
- 8H,13H-6a,13a-Epidithio-1H,6H-pyrazino(1,2-a:4,5-a')diindole-1,6,8,13-tetrone, 4,4a,7,7a,11,11a,14,14a-octahydro-4,11-dihydroxy-, (4S-(4alpha,4aalpha,6abeta,7abeta,11alpha,11aalpha,13abeta,14abeta))-
- 62256-05-7
- 6CS76F5HZN
- UNII-6CS76F5HZN
- CHEMBL2001430
- Epicorazine B
- Epicorazine A
- (6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone
-
- Inchi: 1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2
- InChI-Schlüssel: RCODXLGTKJXDNC-UHFFFAOYSA-N
- Lächelt: OC1C2C(CC34N2C(=O)C2(N(C3=O)C3C(C=CC(C3C2)=O)O)SS4)C(=O)C=C1
Berechnete Eigenschaften
- Genaue Masse: 420.045
- Monoisotopenmasse: 420.045
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 0
- Komplexität: 861
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 166A^2
- XLogP3: -1.7
Experimentelle Eigenschaften
- Dichte: 1.85
- Siedepunkt: 870.7°Cat760mmHg
- Flammpunkt: 480.4°C
- Brechungsindex: 1.839
(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone Verwandte Literatur
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
69176-72-3 ((6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge